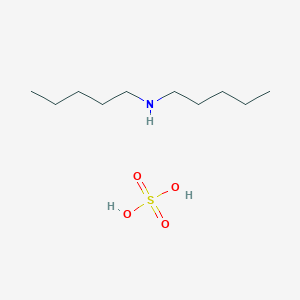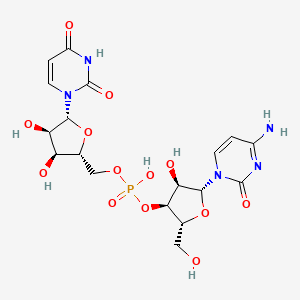
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylcyclohexanone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate involves its interaction with various molecular targets. The compound’s ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
Ethyl 3-(2-oxocyclohexyl)propionate: Contains a propionate group instead of an acetate group.
Eigenschaften
CAS-Nummer |
5406-96-2 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-4-5-7(2)9(8)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
GNGXPOLCIGNAFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1CCCC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



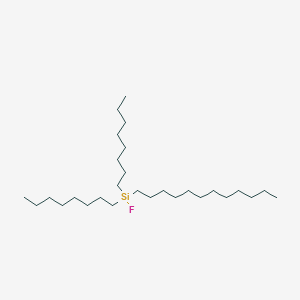



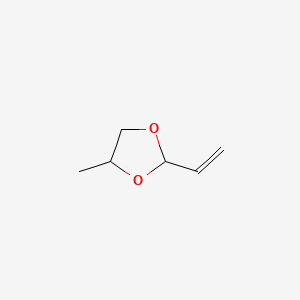
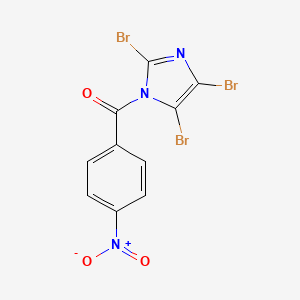
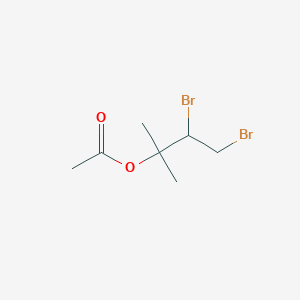
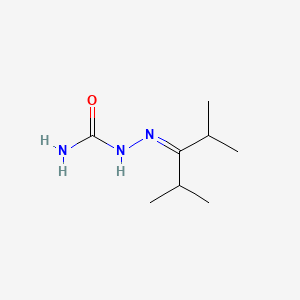
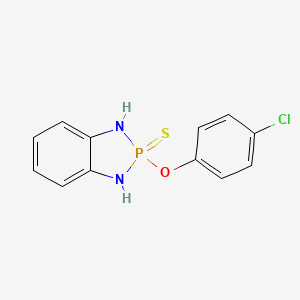
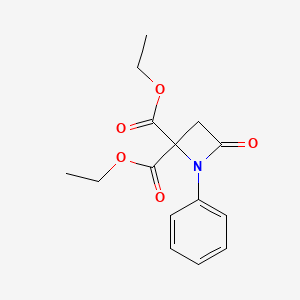
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
